(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
Overview
Description
Synthesis Analysis
The enantioselective synthesis of related carbamate compounds involves complex reactions, such as iodolactamization, which is key for yielding highly functionalized intermediates essential for the synthesis of potent antagonists. For instance, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate utilizes an iodolactamization step for its preparation (Campbell et al., 2009). Additionally, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a seven-step process, including esterification and reduction, highlights the complexity and efficiency of methods used to synthesize such compounds (Tang et al., 2014).
Molecular Structure Analysis
The molecular structure and conformational stability of related carbamate compounds have been analyzed using various computational methods. For instance, studies on tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate utilized Hartree-Fock (HF) and density functional theory (DFT) to investigate its structure, showing the importance of computational chemistry in understanding the molecular configurations of such compounds (Arslan & Demircan, 2007).
Chemical Reactions and Properties
Chemical transformations and the reactivity of carbamate derivatives reveal their versatility as intermediates. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their utility in organic synthesis (Guinchard et al., 2005).
Scientific Research Applications
Biodegradation and Environmental Fate
Research on ethyl tert-butyl ether (ETBE), a compound structurally related to tert-butyl-based carbamates, has shed light on the biodegradation mechanisms and fate of such compounds in soil and groundwater. Microorganisms capable of degrading ETBE, potentially through pathways involving hydroxylation and subsequent metabolite formation, have been identified. These findings suggest potential bioremediation strategies for related compounds in contaminated environments (Thornton et al., 2020).
Decomposition and Transformation
Studies on methyl tert-butyl ether (MTBE) decomposition using cold plasma reactors highlight the feasibility of non-biological methods for the transformation of tert-butyl ethers. These methods could be applicable to the decomposition or transformation of related carbamate compounds, offering insights into advanced oxidation processes for environmental remediation (Hsieh et al., 2011).
Structure-Metabolism Relationships
Research focusing on the hydrolysis of carbamates has explored the relationship between molecular structure and metabolic stability. This information is crucial for designing carbamate compounds with desired properties, including stability and reactivity, for various applications in medicine and agriculture (Vacondio et al., 2010).
Toxicological Assessment
The assessment of toxicological properties of compounds like ethyl carbamate, which shares functional groups with the compound of interest, provides a framework for evaluating potential health risks associated with exposure. Such studies are essential for ensuring the safe use of chemicals in food, beverages, and industrial applications (Weber & Sharypov, 2009).
Synthetic and Analytical Chemistry
Research on synthetic phenolic antioxidants, including their environmental occurrence, fate, and toxicity, can offer parallels for understanding the behavior and applications of tert-butyl-based carbamates in industrial settings. These studies contribute to the development of safer and more effective antioxidants in food and other products (Liu & Mabury, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact.
Future Directions
This involves identifying areas where further research is needed, such as new synthetic methods, potential applications, or unanswered questions about the compound’s properties or behavior.
I hope this general guide is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
tert-butyl N-[(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBRORWNNGUYQA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584528 | |
Record name | tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate | |
CAS RN |
107202-39-1 | |
Record name | tert-Butyl [(1S)-1-cyclohexyl-2-hydroxyethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-L-cyclohexylglycinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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